3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one
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Overview
Description
3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Could be used in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-benzylisoxazole: Lacks the tosyl group, which may affect its reactivity and biological activity.
4-Benzyl-2-tosylisoxazole: Lacks the amino group, which may influence its chemical properties and applications.
3-Amino-2-tosylisoxazole: Lacks the benzyl group, which may alter its overall structure and function.
Uniqueness
3-Amino-4-benzyl-2-tosylisoxazol-5(2H)-one is unique due to the presence of the amino, benzyl, and tosyl groups, which collectively contribute to its distinct chemical and biological properties
Properties
CAS No. |
6940-74-5 |
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Molecular Formula |
C17H16N2O4S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-amino-4-benzyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H16N2O4S/c1-12-7-9-14(10-8-12)24(21,22)19-16(18)15(17(20)23-19)11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 |
InChI Key |
SNCQDQQXUKQYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=O)O2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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